2-Methylpyrimidine-4,5-dicarboxylic acid

Beschreibung

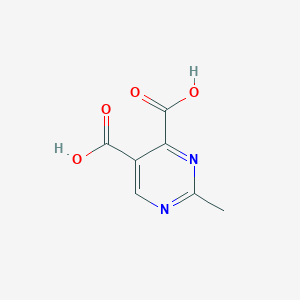

2-Methylpyrimidine-4,5-dicarboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at the 2-position and carboxylic acid groups at the 4- and 5-positions. Pyrimidine derivatives are critical in medicinal chemistry, materials science, and coordination chemistry due to their ability to form hydrogen bonds, chelate metals, and participate in π-π stacking interactions.

Eigenschaften

Molekularformel |

C7H6N2O4 |

|---|---|

Molekulargewicht |

182.13 g/mol |

IUPAC-Name |

2-methylpyrimidine-4,5-dicarboxylic acid |

InChI |

InChI=1S/C7H6N2O4/c1-3-8-2-4(6(10)11)5(9-3)7(12)13/h2H,1H3,(H,10,11)(H,12,13) |

InChI-Schlüssel |

MDTHHDVCDMACCZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=C(C(=N1)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrimidine-4,5-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the ZnCl2-catalyzed three-component coupling reaction, which allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . This method is efficient and can be applied to the synthesis of mono- and disubstituted pyrimidine derivatives.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Analyse Chemischer Reaktionen

Hydrolysis and Decarboxylation

Heterocyclic dicarboxylic acids can undergo hydrolysis and decarboxylation reactions under certain conditions. For instance, heating in aqueous solutions can lead to the loss of carbon dioxide, forming monocarboxylic acids or other derivatives.

Coordination Chemistry

Similar to other dicarboxylic acids, 2-Methylpyrimidine-4,5-dicarboxylic acid can participate in coordination chemistry, forming complexes with metal ions. These reactions often involve the carboxylate groups acting as ligands, which can coordinate with metals like zinc or nickel .

Substitution and Modification Reactions

Substitution reactions on the pyrimidine ring can introduce new functional groups. For example, nucleophilic substitution can replace hydrogen atoms with other groups, depending on the conditions and reagents used.

Research Findings and Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₆N₂O₄ | |

| Molecular Weight | 182.13 g/mol | |

| CAS Number | 241469-86-3 | |

| Density | Not Available | |

| Boiling Point | Not Available | |

| Melting Point | Not Available |

Given the limited availability of specific research findings on this compound, further studies are needed to explore its chemical reactions and applications thoroughly.

Wissenschaftliche Forschungsanwendungen

2-Methylpyrimidin-4,5-dicarbonsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Biologie: Die Verbindung wird im Studium von Enzyminteraktionen und als Ligand in biochemischen Assays eingesetzt.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Funktionseigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-Methylpyrimidin-4,5-dicarbonsäure beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Als Pyrimidinderivat kann es mit Enzymen und Rezeptoren interagieren, die am Nukleinsäurestoffwechsel und der Proteinsynthese beteiligt sind . Die Carbonsäuregruppen können auch die Bindung an Metallionen und andere Biomoleküle erleichtern, wodurch ihre biologische Aktivität beeinflusst wird.

Ähnliche Verbindungen:

2-Methylpyrimidin-5-carbonsäure: Diese Verbindung hat eine ähnliche Struktur, jedoch nur eine Carbonsäuregruppe an der 5-Position.

4,5-Pyrimidindicarbonsäure: Diese Verbindung fehlt die Methylgruppe an der 2-Position.

Einzigartigkeit: 2-Methylpyrimidin-4,5-dicarbonsäure ist aufgrund des Vorhandenseins sowohl einer Methylgruppe als auch von zwei Carbonsäuregruppen einzigartig, die eine unterschiedliche chemische Reaktivität und ein Potenzial für vielfältige Anwendungen verleihen. Seine strukturellen Merkmale ermöglichen spezifische Interaktionen in chemischen und biologischen Systemen, wodurch es zu einer wertvollen Verbindung für Forschungs- und Industriezwecke wird.

Wirkmechanismus

The mechanism of action of 2-Methylpyrimidine-4,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. As a pyrimidine derivative, it can interact with enzymes and receptors involved in nucleic acid metabolism and protein synthesis . The carboxylic acid groups may also facilitate binding to metal ions and other biomolecules, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Imidazole-4,5-dicarboxylic Acid Derivatives

- Example : 2-(2-Methylbenzylthio)-1H-imidazole-4,5-dicarboxylic acid ().

- Structural Differences : The imidazole ring (five-membered, two nitrogens) replaces the pyrimidine ring (six-membered, two nitrogens). The methylbenzylthio/sulfonyl substituents enhance steric bulk and alter electronic properties.

- Applications : These derivatives exhibit antibacterial, antifungal, and antioxidant activities, attributed to the thio/sulfonyl groups enhancing membrane permeability .

Pyridine-dicarboxylic Acids

- Example : 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid ().

- Structural Differences : A pyridine ring replaces pyrimidine, with methoxymethyl and carboxylic acid groups at distinct positions.

- Physical Properties : Higher melting point (140–145°C) and boiling point (428.61°C) compared to imidazole analogs, likely due to stronger intermolecular hydrogen bonding .

Positional Isomers

Physicochemical Properties

*Data inferred from structural analogs.

Coordination Chemistry and MOFs

- Stability : Imidazole-dicarboxylic acid MOFs (e.g., p-ClPhH3IDC) retain structural integrity in boiling water and ammonia vapor, a property linked to robust hydrogen-bonding networks .

- Luminescence : MOFs incorporating dicarboxylic acid linkers (e.g., imidazole or pyridine derivatives) exhibit tunable luminescence for sensing applications .

Biologische Aktivität

2-Methylpyrimidine-4,5-dicarboxylic acid (CAS Number: 241469-86-3) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 182.13 g/mol. The biological implications of this compound are diverse, including potential applications in antimicrobial, anti-inflammatory, and other therapeutic areas.

Antimicrobial Properties

Research indicates that compounds with a pyrimidine nucleus exhibit significant antimicrobial activity. For instance, studies have shown that various pyrimidine derivatives possess antibacterial properties against pathogens such as E. coli and S. aureus. The specific activity of this compound against these strains has not been extensively documented; however, its structural analogs have demonstrated promising results in inhibiting bacterial growth and biofilm formation .

Quorum Sensing Inhibition

Recent studies have highlighted the role of quorum sensing (QS) in bacterial virulence. Compounds that inhibit QS can disrupt biofilm formation and reduce virulence factor production in bacteria such as Pseudomonas aeruginosa. While specific data on this compound's QS inhibitory activity is lacking, its structural similarities to known QS inhibitors warrant further investigation .

Case Studies and Research Findings

- Antibacterial Activity : A study focusing on pyrimidine derivatives found that certain compounds exhibited Minimum Inhibitory Concentrations (MIC) ranging from 500 to 1000 µg/mL against standard bacterial strains. This suggests that this compound could be evaluated for similar antibacterial efficacy .

- Enzymatic Pathways : Research into the metabolic pathways involving pyrimidines indicates that enzymes related to vitamin B6 degradation may interact with compounds like this compound. Understanding these interactions could provide insights into its biological roles and therapeutic potential .

- Structure-Activity Relationship (SAR) : The SAR studies of pyrimidine derivatives reveal that modifications at specific positions can enhance biological activity. Future research on this compound could explore how structural variations impact its pharmacological properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methylpyrimidine-4,5-dicarboxylic acid, and how can purity be optimized?

- Methodology : Synthesis often involves multi-step organic reactions, such as carboxylation of pyrimidine precursors under controlled conditions. For example, analogous dicarboxylic acids (e.g., furan-2,5-dicarboxylic acid) are synthesized via one-step carboxylation using CO₂ under strong basic conditions . Hydrothermal methods are also employed for similar compounds, where high-pressure reactors facilitate ligand-metal coordination .

- Purity Optimization : Recrystallization in acidic media (e.g., 2N HCl) and vacuum drying are effective, as demonstrated for furan derivatives . Purity can be confirmed via melting point analysis and NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- FT-IR : Identifies functional groups (e.g., carboxylic acid O–H stretches at ~2500–3000 cm⁻¹) .

- NMR : ¹H and ¹³C NMR resolve proton environments and carbon hybridization states, distinguishing regioisomers .

- Single-Crystal XRD : Determines molecular geometry and hydrogen-bonding networks. Refinement using SHELX programs (e.g., SHELXL) is standard for resolving crystal structures .

- Complementary Analysis : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking, H-bonding) .

Q. How is this compound utilized in coordination chemistry?

- Applications : The compound serves as a polydentate ligand in metal-organic frameworks (MOFs) and coordination polymers. For example, pyridine-2,5-dicarboxylic acid forms luminescent lanthanide MOFs with tunable thermometric properties . Its methyl and carboxyl groups enable diverse coordination modes (e.g., bridging or chelating) .

- Case Study : Nd(III) and Cu(II) complexes with pyridine-2,5-dicarboxylic acid exhibit unique fluorescence and thermal stability, validated via TG-DTA and luminescence spectroscopy .

Advanced Research Questions

Q. How can crystallographic data contradictions between experimental and computational models be resolved?

- Challenge : Discrepancies often arise from dynamic crystal packing effects not captured by static DFT calculations.

- Resolution : Combine Hirshfeld surface analysis (experimental) with DFT-optimized geometries to identify non-covalent interactions (e.g., van der Waals forces) . SHELX refinement with high-resolution data reduces positional parameter errors .

Q. What experimental design considerations are critical for synthesizing stable MOFs using this compound?

- Key Factors :

- pH Control : Acidic conditions favor ligand deprotonation, enhancing metal coordination.

- Solvent Choice : Polar solvents (e.g., DMF, H₂O) improve solubility and framework porosity .

- Temperature : Hydrothermal synthesis at 120–150°C promotes crystallinity .

Q. How do competing reaction pathways impact the regioselectivity of this compound derivatives?

- Analysis : Regioselectivity in esterification or amidation is influenced by steric effects from the methyl group. For example, dimethyl ester formation in methanol with acid catalysts (e.g., H₂SO₄) favors less hindered carboxyl groups .

- Mitigation : Use bulky reagents (e.g., trityl chloride) to selectively protect specific sites, as seen in imidazole derivatives .

Q. What strategies address discrepancies between spectroscopic and elemental analysis data?

- Root Cause : Impurities or hydrate formation may skew elemental results.

- Solutions :

- Cross-validate with XPS or EDS for metal-ligand ratios in coordination complexes .

- Employ high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How can computational modeling predict the photophysical properties of this compound-based materials?

- Methods :

- TD-DFT : Models electronic transitions and excited-state behavior for luminescent MOFs .

- Molecular Dynamics (MD) : Simulates solvent effects on framework flexibility .

Safety and Handling in Research Settings

- Storage : Store at 2–8°C in dry conditions to prevent hydrolysis .

- Handling : Use fume hoods to avoid inhalation of aerosols; PPE (gloves, goggles) is mandatory due to skin/eye irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.